molecular formula C20H20ClN5O2 B2865089 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide CAS No. 1396860-62-0

2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

Cat. No.: B2865089
CAS No.: 1396860-62-0
M. Wt: 397.86
InChI Key: OTLDSKMOHRSZJL-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a heterocyclic organic molecule with a molecular formula of C21H21ClN4O2 and a molecular weight of 396.88 g/mol . Its structure comprises:

  • A 2-chlorophenyl group linked to an acetamide moiety.
  • A cyclohexyl ring substituted with a 1,2,4-oxadiazole heterocycle.
  • A pyrazin-2-yl group attached to the oxadiazole ring.

Its synthesis and structural characterization have been supported by advanced crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-15-7-3-2-6-14(15)12-17(27)25-20(8-4-1-5-9-20)19-24-18(26-28-19)16-13-22-10-11-23-16/h2-3,6-7,10-11,13H,1,4-5,8-9,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDSKMOHRSZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyrazinyl group: This step may involve the use of a coupling reagent to attach the pyrazinyl moiety to the oxadiazole ring.

    Cyclohexyl acetamide formation: The final step involves the acylation of the cyclohexylamine with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. For this compound:

  • Step 1 : Reaction of pyrazine-2-carbonitrile with hydroxylamine hydrochloride in aqueous ethanol forms the amidoxime intermediate.

  • Step 2 : Cyclization with chloroacetyl chloride under reflux conditions yields the 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group .

Reaction Scheme :

Pyrazine 2 carbonitrile+NH2OH HClAmidoximeClCH2COCl1 2 4 Oxadiazole\text{Pyrazine 2 carbonitrile}+\text{NH}_2\text{OH HCl}\rightarrow \text{Amidoxime}\xrightarrow{\text{ClCH}_2\text{COCl}}\text{1 2 4 Oxadiazole}

Cyclohexyl Group Functionalization

The cyclohexylamine derivative is prepared via:

  • Nucleophilic substitution : Reaction of 1-aminocyclohexanol with phosphoryl chloride (POCl₃) to form the chloro intermediate.

  • Coupling : The chloro intermediate reacts with the pre-formed oxadiazole under basic conditions (e.g., K₂CO₃) to attach the oxadiazole ring to the cyclohexyl group .

Acetamide Coupling

The final acetamide linkage is achieved via:

  • Activation : 2-(2-Chlorophenyl)acetic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide).

  • Amide Bond Formation : Reaction with the functionalized cyclohexyl-oxadiazole amine under anhydrous conditions (e.g., DMF, N-methylmorpholine) .

Key Reaction :

2 2 Chlorophenyl acetic acid+1 3 pyrazin 2 yl 1 2 4 oxadiazol 5 yl cyclohexanamineHATUTarget Compound\text{2 2 Chlorophenyl acetic acid}+\text{1 3 pyrazin 2 yl 1 2 4 oxadiazol 5 yl cyclohexanamine}\xrightarrow{\text{HATU}}\text{Target Compound}

Hydrolytic Stability

  • The 1,2,4-oxadiazole ring demonstrates moderate stability under acidic conditions but undergoes ring-opening in strong bases (pH > 10) .

  • The acetamide group is resistant to hydrolysis at physiological pH, ensuring stability in biological systems .

Thermal Degradation

  • Thermal gravimetric analysis (TGA) shows decomposition above 250°C, primarily due to oxadiazole ring breakdown .

Functionalization and Derivatives

Modifications to the parent compound have been explored to enhance bioactivity:

Derivative Modification Site Key Finding Reference
Pyrazine → PyrimidineOxadiazole B-ringReduced proteasome inhibition (IC₅₀ increased from 27 nM to 2710 nM)
Chlorophenyl → TrifluoromethylAcetamide aromatic ringImproved metabolic stability but reduced solubility
Cyclohexyl → CyclopentylCyclohexyl groupComparable potency but lower thermal stability

Analytical Characterization

  • NMR : 1H^1\text{H}-NMR (DMSO- d 6 ) shows distinct peaks for the cyclohexyl group (δ 1.2–1.8 ppm), oxadiazole (δ 8.5–9.0 ppm), and acetamide (δ 2.3–2.5 ppm) .

  • HRMS : Observed [M+H]⁺ at m/z 428.1125 (calculated 428.1129) confirms molecular formula C20H19ClN6O2\text{C}_{20}\text{H}_{19}\text{ClN}_6\text{O}_2 .

  • HPLC : Purity > 98% (C-18 column, acetonitrile/water gradient) .

Scientific Research Applications

2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Pyridine-Substituted Analog: 2-(2-Chlorophenyl)-N-{1-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Cyclohexyl}Acetamide

Key Differences :

  • Substituent : The pyrazin-2-yl group in the target compound is replaced with a pyridin-4-yl group.
  • Molecular Formula : Identical (C21H21ClN4O2 ) but with distinct heterocyclic electronic properties.
  • Impact : Pyridine’s lower nitrogen count and planar structure may alter hydrogen-bonding interactions compared to pyrazine’s electron-deficient, bicyclic system. This could influence solubility and target selectivity .
Parameter Target Compound Pyridine-Substituted Analog
Molecular Formula C21H21ClN4O2 C21H21ClN4O2
Molecular Weight (g/mol) 396.88 396.88
Substituent on Oxadiazole Pyrazin-2-yl Pyridin-4-yl
CAS Number Not explicitly listed 1396674-53-5

Triazole-Containing Analog: N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (6m)

Key Differences :

  • Core Heterocycle : Replaces the 1,2,4-oxadiazole with a 1,2,3-triazole ring.
  • Substituents : Features a naphthalene group and a 4-chlorophenyl moiety.
  • Molecular Formula : C21H18ClN4O2 (MW: 393.11 g/mol), lighter due to the absence of cyclohexyl and oxadiazole groups.
  • Functional Groups : IR data shows strong C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹) signals, similar to the target compound, but triazole-specific bands (e.g., –C–N at 1287 cm⁻¹) suggest distinct reactivity .

Methoxyphenyl and Methylsulfanyl-Substituted Analog: 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide

Key Differences :

  • Substituents : Introduces a 4-methoxyphenyl group on the oxadiazole and a methylsulfanyl group on the pyrazole ring.
  • Molecular Formula : C24H23ClN5O2S (MW: 487.99 g/mol), significantly bulkier due to the methoxy and sulfur-containing groups.
  • Impact : The methoxy group may enhance lipophilicity, while the methylsulfanyl group could influence redox stability .

Propan-2-ylsulfanyl Phenyl Analog: 2-[4-(Propan-2-ylsulfanyl)Phenyl]-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Phenyl)Acetamide

Key Differences :

  • Substituents : Contains a propan-2-ylsulfanyl chain on the phenyl ring.
  • Molecular Formula : C24H23N5O2S (MW: 445.54 g/mol), with increased hydrophobicity due to the alkylsulfanyl group.

Implications of Structural Variations

  • Pyrazine vs. Pyridine : Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in biological targets compared to pyridine’s basic nitrogen .
  • Oxadiazole vs. Triazole : Triazoles offer additional hydrogen-bonding sites but may reduce metabolic stability compared to oxadiazoles .
  • Substituent Effects : Bulkier groups (e.g., naphthalene in 6m) improve lipophilicity but may hinder membrane permeability .

Biological Activity

The compound 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a chlorophenyl group, a cyclohexyl moiety, and a pyrazin-2-yl oxadiazole fragment. This unique combination of functional groups may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance:

  • Antibacterial Potency : Compounds containing the oxadiazole moiety have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .
  • Mechanism of Action : The mechanism behind the antibacterial activity is often attributed to the inhibition of bacterial enzymes involved in cell wall synthesis or metabolic pathways. For example, some derivatives have been shown to inhibit the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Proteasome Inhibition : Similar oxadiazole-containing compounds have been studied for their ability to inhibit proteasome activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range against specific proteolytic activities . This suggests that the compound may interfere with protein degradation pathways, which is a promising target for cancer therapy.

Case Studies

Several studies have evaluated compounds structurally related to this compound:

  • Antimicrobial Screening : A series of synthesized oxadiazole derivatives were tested against various bacterial strains. The results indicated that modifications in the side chains significantly affected their antibacterial potency .
  • Cytotoxicity Assays : Compounds similar to this one were assessed for cytotoxic effects on cancer cell lines. Many exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameActivity TypeTarget Organism/EnzymeMIC/IC50 Value
This compoundAntibacterialE. coli, S. aureusLow MIC
Oxadiazole derivativeProteasome InhibitionCT-L activityIC50 = 0.60 µM
Another oxadiazole derivativeAnticancerVarious cancer cell linesIC50 = 27 nM

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